molecular formula C12H8Cl2FNO2S B5149135 N-(2,3-dichlorophenyl)-4-fluorobenzenesulfonamide

N-(2,3-dichlorophenyl)-4-fluorobenzenesulfonamide

Cat. No.: B5149135
M. Wt: 320.2 g/mol
InChI Key: LJBNWGQVMDSGEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-4-fluorobenzenesulfonamide, commonly known as DCF, is a chemical compound that belongs to the class of sulfonamide drugs. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. DCF has been widely used in scientific research due to its unique properties, including its ability to inhibit carbonic anhydrase activity and its potential as a therapeutic agent for various diseases.

Mechanism of Action

DCF is a potent inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting carbonic anhydrase activity, DCF can disrupt the acid-base balance in cells and tissues, leading to various physiological effects. DCF has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
DCF has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the disruption of acid-base balance, and the induction of apoptosis in cancer cells. DCF has also been shown to have anti-inflammatory and anticonvulsant properties, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

DCF has several advantages for use in lab experiments, including its high potency as a carbonic anhydrase inhibitor, its solubility in organic solvents, and its potential as a therapeutic agent for various diseases. However, DCF also has some limitations, including its low solubility in water, its potential toxicity, and its limited bioavailability in vivo.

Future Directions

There are several future directions for research on DCF, including its potential as a therapeutic agent for various diseases, its use as a tool compound for investigating the role of carbonic anhydrase in physiological processes, and its development as a novel carbonic anhydrase inhibitor. Further research is needed to fully understand the biochemical and physiological effects of DCF and its potential as a therapeutic agent for various diseases.

Synthesis Methods

DCF can be synthesized through a multistep process that involves the reaction of 2,3-dichloroaniline with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydroxide to form DCF. The purity of the final product can be improved through recrystallization and purification methods.

Scientific Research Applications

DCF has been extensively studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been used as a tool compound to investigate the role of carbonic anhydrase in various physiological processes, including acid-base balance, respiration, and ion transport. DCF has also been studied for its potential as a therapeutic agent for diseases such as glaucoma, epilepsy, and cancer.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2FNO2S/c13-10-2-1-3-11(12(10)14)16-19(17,18)9-6-4-8(15)5-7-9/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBNWGQVMDSGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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